molecular formula C12H15N3O2 B2437553 4-(tert-butyl)-3,4-dihydro-1H-1,3,4-benzotriazepine-2,5-dione CAS No. 866157-53-1

4-(tert-butyl)-3,4-dihydro-1H-1,3,4-benzotriazepine-2,5-dione

Cat. No.: B2437553
CAS No.: 866157-53-1
M. Wt: 233.271
InChI Key: KOTNHDSILDFHSU-UHFFFAOYSA-N
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Description

4-(tert-butyl)-3,4-dihydro-1H-1,3,4-benzotriazepine-2,5-dione is a heterocyclic compound that features a benzotriazepine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(tert-butyl)-3,4-dihydro-1H-1,3,4-benzotriazepine-2,5-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a substituted aniline with a suitable isocyanate, followed by cyclization to form the benzotriazepine ring. The reaction conditions often require the use of a base such as triethylamine and a solvent like dichloromethane, with the reaction being carried out at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Flow microreactor systems can be employed to enhance the efficiency and sustainability of the process . These systems allow for precise control over reaction conditions and can be scaled up for industrial applications.

Chemical Reactions Analysis

Types of Reactions

4-(tert-butyl)-3,4-dihydro-1H-1,3,4-benzotriazepine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzotriazepine ring, often facilitated by the presence of electron-withdrawing groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions typically involve moderate temperatures and the use of solvents such as ethanol or dichloromethane .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

4-(tert-butyl)-3,4-dihydro-1H-1,3,4-benzotriazepine-2,5-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(tert-butyl)-3,4-dihydro-1H-1,3,4-benzotriazepine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it may interact with cellular pathways involved in inflammation or cell proliferation, leading to its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-tert-Butylbenzaldehyde
  • 4-tert-Butylphenol
  • tert-Butyl 4-[(E)-But-1-en-3-yl]phenylcarbamate

Uniqueness

4-(tert-butyl)-3,4-dihydro-1H-1,3,4-benzotriazepine-2,5-dione is unique due to its benzotriazepine core structure, which imparts distinct chemical properties and reactivity. This differentiates it from other tert-butyl-substituted compounds, which may lack the same heterocyclic framework and associated biological activities .

Properties

IUPAC Name

4-tert-butyl-1,3-dihydro-1,3,4-benzotriazepine-2,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2/c1-12(2,3)15-10(16)8-6-4-5-7-9(8)13-11(17)14-15/h4-7H,1-3H3,(H2,13,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOTNHDSILDFHSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C(=O)C2=CC=CC=C2NC(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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